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Introduction
Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling antibodies

and other proteins. Its popularity stems from its high quantum yield, stability of the resulting

conjugate, and a straightforward conjugation process. FITC is an amine-reactive derivative of

fluorescein, meaning it covalently binds to primary amine groups (such as on lysine residues)

on the target antibody, forming a stable thiourea bond.[1][2] This process yields a fluorescently

labeled antibody that can be used in a variety of applications, including immunofluorescence

microscopy, flow cytometry, and immunoassays.[3] The excitation and emission maxima of

FITC are approximately 495 nm and 520-525 nm, respectively, making it compatible with

standard fluorescence detection instruments.[2][4]

It is important to distinguish FITC from its diacetate derivative, Fluorescein diacetate

isothiocyanate (FITC DA). FITC DA is a cell-permeant, non-fluorescent probe that becomes

fluorescent upon cleavage by intracellular esterases. This property makes it suitable for

measuring intracellular pH, but it is not the standard reagent for direct antibody conjugation for

immunodetection applications.[5] The protocols outlined below are for the direct conjugation of

FITC to antibodies.
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Key Considerations for FITC Antibody Conjugation
Successful conjugation of FITC to an antibody requires careful optimization of several

parameters to achieve the desired degree of labeling. Over-labeling can lead to antibody

aggregation, reduced antigen-binding affinity, and fluorescence quenching, while under-labeling

will result in a weak signal.[6]

Factors influencing conjugation efficiency:

pH: The reaction between FITC and primary amines is most efficient at an alkaline pH,

typically between 8.5 and 9.5.[6]

Protein Concentration: A higher protein concentration (e.g., 2-25 mg/mL) can drive the

reaction forward and lead to a higher degree of labeling.[6]

FITC-to-Antibody Molar Ratio: This is a critical parameter to optimize. A molar excess of

FITC is required, but the optimal ratio can vary depending on the antibody and desired

application. A typical starting point is a 10-20 fold molar excess of FITC to antibody.[7]

Reaction Time and Temperature: Maximal labeling is often achieved within 30-60 minutes at

room temperature.[6] Longer incubation times (e.g., overnight at 4°C) can also be used.[7]

Buffer Composition: The antibody must be in a buffer free of primary amines (e.g., Tris) or

ammonium salts, as these will compete with the antibody for reaction with FITC.[8]

Quantitative Data Summary
The following tables summarize key quantitative data for FITC antibody conjugation.

Table 1: Spectral Properties of FITC

Property Value

Excitation Maximum ~495 nm

Emission Maximum ~520-525 nm

Molar Extinction Coefficient ~70,000 M⁻¹cm⁻¹
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Table 2: Recommended Reaction Conditions for FITC Conjugation

Parameter Recommended Range

pH 8.5 - 9.5

Antibody Concentration 2 - 25 mg/mL

FITC:Antibody Molar Ratio 10:1 to 20:1

Reaction Temperature Room Temperature or 4°C

Reaction Time 1-2 hours at RT or overnight at 4°C

Experimental Protocols
I. Preparation of Antibody and Reagents

Antibody Purification: The antibody to be labeled should be purified (e.g., by protein A or G

chromatography) to remove other proteins that could be non-specifically labeled.

Buffer Exchange: The purified antibody must be in an amine-free buffer at the desired

concentration. A suitable buffer is 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0. If the

antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the

carbonate-bicarbonate buffer overnight at 4°C.[8]

FITC Solution Preparation: Immediately before use, dissolve FITC powder in anhydrous

dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. This solution is sensitive to

moisture and should be used promptly.[8]

II. Antibody Conjugation
Determine the amount of FITC to use:

Calculate the moles of antibody to be labeled.

Based on the desired FITC:antibody molar ratio (e.g., 20:1), calculate the required moles

of FITC.

Convert the moles of FITC to the volume of the FITC solution needed.
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Labeling Reaction:

Slowly add the calculated volume of the FITC solution to the antibody solution while gently

stirring.[8]

Protect the reaction mixture from light by wrapping the tube in aluminum foil.

Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring, or

overnight at 4°C.[7]

III. Purification of the Labeled Antibody
It is crucial to remove unconjugated FITC from the labeled antibody. This can be achieved by

gel filtration chromatography.

Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage

buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

Apply the reaction mixture to the top of the column.

Elute the column with the storage buffer. The FITC-conjugated antibody will elute first as a

colored band, followed by the smaller, unconjugated FITC molecules.

Collect the fractions containing the labeled antibody.

IV. Characterization of the FITC-Conjugated Antibody
Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495)

using a spectrophotometer.

Calculate the protein concentration:

Protein concentration (mg/mL) = [A280 - (0.35 x A495)] / 1.4

Where 1.4 is the extinction coefficient of IgG at 280 nm, and 0.35 is a correction factor

for the absorbance of FITC at 280 nm.[8]

Calculate the Fluorescein-to-Protein (F/P) Molar Ratio:
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F/P ratio = (A495 / 70,000) / (Protein concentration (mol/L))

Where 70,000 M⁻¹cm⁻¹ is the molar extinction coefficient of FITC at 495 nm.

An optimal F/P ratio is typically between 3 and 10.[6]
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Caption: Workflow for FITC Antibody Conjugation.
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Caption: Chemical Reaction of FITC with a Primary Amine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1455721/
https://www.benchchem.com/product/b1602602?utm_src=pdf-body-img
https://www.benchchem.com/product/b1602602?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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